
30-Norhederagenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
30-nor-Hederagenin is a steroid. It has a role as a metabolite.
常见问题
Basic Research Questions
Q. How can the structural identity of 30-Norhederagenin be verified in newly synthesized samples?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular weight (456.65726 g/mol) and stereochemistry. Cross-reference spectral data with established databases or prior studies . For reproducibility, document solvent systems, instrument parameters, and calibration standards. X-ray crystallography may further validate the spatial arrangement of its 9 stereocenters .
Q. What are the critical spectroscopic markers for distinguishing this compound from structurally similar triterpenoids?
- Methodology : In HPLC , monitor retention times and UV absorption profiles (e.g., λmax ~210–240 nm for conjugated systems). For infrared (IR) spectroscopy , key functional groups include hydroxyl (-OH, ~3200–3600 cm⁻¹), carboxylic acid (C=O, ~1700 cm⁻¹), and methylene (C=C, ~1650 cm⁻¹). Compare with published spectra to resolve ambiguities .
Q. How should researchers standardize purification protocols for this compound from natural sources?
- Methodology : Optimize extraction using polar solvents (e.g., methanol/water) followed by column chromatography (silica gel or reverse-phase C18). Validate purity via thin-layer chromatography (TLC) with iodine vapor staining and confirm via melting point analysis. Document solvent gradients and retention factors to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic stability of this compound in in vitro hepatic models?
- Methodology : Incubate this compound with human liver microsomes (HLMs) or primary hepatocytes. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compound depletion and metabolite formation. Isotopic labeling (e.g., ¹⁴C or deuterium) may track metabolic pathways. Include controls for enzyme activity (e.g., CYP450 inhibitors) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct a systematic review with strict inclusion criteria (e.g., cell line specificity, assay protocols). Perform meta-analysis to identify confounding variables (e.g., purity, solvent effects). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. Western blot) and replicate under standardized conditions .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., NF-κB or COX-2). Validate predictions with free-energy perturbation (FEP) calculations. Synthesize and test prioritized derivatives for IC50 values in enzyme inhibition assays. Cross-reference results with crystallographic data if available .
Q. How should researchers design experiments to assess the pharmacokinetic (PK) profile of this compound in rodent models?
- Methodology : Administer the compound intravenously/orally and collect plasma samples at timed intervals. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Calculate PK parameters (e.g., AUC, Cmax, t½) using non-compartmental analysis. Include bile-duct cannulated animals to study enterohepatic recirculation .
Q. Methodological Best Practices
- Reproducibility : Follow guidelines for reporting experimental details, including solvent purity, instrument models, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Data Contradictions : Address discrepancies by re-evaluating raw data, verifying compound identity, and controlling for batch-to-batch variability .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines for transparency .
属性
CAS 编号 |
117654-06-5 |
---|---|
分子式 |
C29H44O4 |
分子量 |
456.7 g/mol |
IUPAC 名称 |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O4/c1-18-8-13-29(24(32)33)15-14-27(4)19(20(29)16-18)6-7-22-25(2)11-10-23(31)26(3,17-30)21(25)9-12-28(22,27)5/h6,20-23,30-31H,1,7-17H2,2-5H3,(H,32,33)/t20-,21+,22+,23-,25-,26-,27+,28+,29-/m0/s1 |
InChI 键 |
FKUBIEWSGBVADJ-VZBPFLCRSA-N |
SMILES |
CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |
手性 SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |
规范 SMILES |
CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。